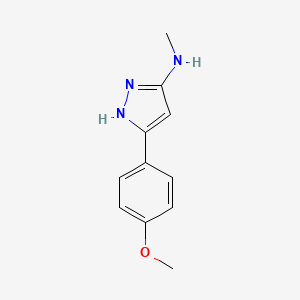

5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Description

5-(4-Methoxyphenyl)-N-methyl-1H-pyrazol-3-amine is a pyrazole-based compound characterized by a methoxyphenyl group at position 5 of the pyrazole ring and a methyl-substituted amine at position 3. Its molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 203.25 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazole derivatives targeting enzymes like lipoxygenases or kinases .

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-12-11-7-10(13-14-11)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTSDWRKOSVFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101476-65-7 | |

| Record name | 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The methylation of the resulting pyrazole can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity. Common solvents include ethanol, methanol, and dichloromethane, while catalysts such as palladium on carbon may be used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-N-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid

Major Products Formed

Oxidation: Pyrazole oxides

Reduction: Reduced pyrazole derivatives

Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. 5-(4-Methoxyphenyl)-N-methyl-1H-pyrazol-3-amine has been studied for its potential as an inhibitor of specific protein targets involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit PRMT5, a protein associated with various cancers, thereby suggesting that this compound may also possess similar inhibitory effects .

1.2 Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been identified as inhibitors of the p38 MAP kinase pathway, which is crucial in inflammatory responses. The ability to modulate this pathway indicates that this compound could be explored further for treating inflammatory diseases .

1.3 Neuroprotective Effects

Studies have indicated that pyrazole compounds can exert neuroprotective effects through the modulation of neuroinflammatory processes. The specific mechanisms by which this compound may provide neuroprotection remain to be fully elucidated but warrant investigation due to the growing interest in neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves a one-pot reaction process, allowing for efficient production with high yields. The characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .

Biochemical Interactions

3.1 Enzyme Inhibition Studies

The compound has been tested for its ability to inhibit various enzymes relevant to disease processes. For example, structural studies have shown that modifications at the pyrazole ring can enhance binding affinity to target proteins, which is crucial for developing more potent inhibitors .

3.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Variations in substituents on the pyrazole ring have been systematically studied to identify key features that contribute to its efficacy as an inhibitor of specific biochemical pathways .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural and physicochemical properties of 5-(4-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine and its analogs:

Key Structural and Functional Differences

- Methoxy Position: The para-methoxy group in all analogs contributes to electron-donating effects, stabilizing aromatic interactions. However, analogs with additional substituents (e.g., 4-methylphenyl in ) show increased steric bulk, which could hinder binding to narrow enzyme pockets.

- Synthetic Accessibility: Reductive amination (e.g., using sodium cyanoborohydride in SI92 synthesis ) is a common method for introducing amine substituents. Simpler analogs like the target compound may require fewer synthetic steps, improving scalability.

- Safety and Handling: The methyl-substituted analog (3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine) requires specific safety protocols due to its reactivity, as noted in safety data sheets .

Insights from Related Studies

- ALOX15 Inhibition: highlights that modifications to the core structure of pyrazole derivatives (e.g., replacing indole with imidazole) significantly alter enzyme-inhibitor interactions. This suggests that even minor changes in substituents (e.g., N-methyl vs. N-benzyl) in pyrazole amines could modulate binding affinity and selectivity for targets like ALOX15 .

- Molecular Dynamics : Computational studies indicate that substituents influence the conformational flexibility of the pyrazole ring, affecting the stability of enzyme-inhibitor complexes .

Biological Activity

5-(4-Methoxyphenyl)-N-methyl-1H-pyrazol-3-amine is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a methoxyphenyl group and a methyl group at the nitrogen position. This structural configuration is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been investigated for:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in various biochemical pathways, potentially impacting processes such as inflammation and cancer progression.

- Receptor Modulation : It can interact with receptors, altering their activity and affecting cellular signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.

Anticancer Properties

The compound has been evaluated for its anticancer potential across various cancer cell lines:

- In Vitro Studies : It has shown promising results against several cancer types, including leukemia and solid tumors. For example, certain derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against leukemia subpanel cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been highlighted in recent research:

- Cytokine Inhibition : Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| 5-(4-Methoxyphenyl)-1H-indole | High | Moderate | Moderate |

| 5-(4-Methoxyphenyl)-1H-imidazole | Low | Significant | Low |

This table illustrates that while many pyrazole derivatives exhibit biological activities, this compound stands out due to its combined anticancer, antimicrobial, and anti-inflammatory properties.

Case Studies and Research Findings

Numerous studies have explored the biological activities of pyrazole derivatives. For example:

- Antimicrobial Evaluation : A study reported that several pyrazole derivatives exhibited excellent antimicrobial activity with inhibition zones significantly larger than control groups .

- Anticancer Screening : Another investigation found that certain pyrazole derivatives had potent anticancer effects against multiple cell lines, demonstrating the versatility of these compounds in targeting different cancer types .

Q & A

Q. Basic Research Focus

- X-ray Crystallography : Determines crystal packing and conformational stability. For example, triclinic crystal systems (space group P1) with specific bond angles (e.g., C–N–C ~120°) are reported .

- NMR Spectroscopy : H NMR identifies substituent effects (e.g., methoxy protons at δ 3.8 ppm; pyrazole NH at δ 10.2 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 232.1) .

What methodologies are used to evaluate the biological activity of this compound?

Q. Advanced Research Focus

- Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and E. coli using agar dilution methods .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MDA-MB-231 breast cancer) to determine IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase isoforms (hCA I/II) to study binding affinity .

How do structural modifications influence pharmacological activity?

Q. Advanced Research Focus

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhance antibacterial activity, while methoxy groups improve solubility .

- Heterocyclic Fusion : Pyrazolo-pyrido-pyrimidine-dione derivatives show improved anticancer activity due to planar aromatic systems interacting with DNA .

- Mannich Bases : Introducing piperazine moieties via Mannich reactions increases cytotoxicity by targeting tubulin polymerization .

What computational tools are used to predict binding modes and pharmacokinetics?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., CCK1 or hCA II active sites) .

- QSAR Studies : CoMFA/CoMSIA analyzes substituent contributions to bioactivity .

- ADMET Prediction : SwissADME evaluates logP (~2.5) and bioavailability scores (>0.55) for lead optimization .

How can contradictions in biological data across studies be resolved?

Q. Methodological Analysis

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour incubation) .

- SAR Rationalization : Compare substituent patterns; for example, para-methoxy groups may reduce potency compared to meta-chloro analogues .

- Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.